3,5-Dimethyl-4-fluorothiophenol
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Overview
Description
3,5-Dimethyl-4-fluorothiophenol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite to form the corresponding sulfinic acid, which is then reduced to the thiol using sulfur dioxide and sodium borohydride . Another method includes the reaction of 3,5-dimethyl-4-fluorobenzene with elemental sulfur in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of aromatic thiols, including this compound, often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-4-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of thiol-based redox processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-fluorothiophenol involves its thiol group, which can interact with various molecular targets through redox reactions or by forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Lacks the methyl and fluorine substituents, making it less sterically hindered and less reactive.
4-Fluorothiophenol: Similar structure but without the methyl groups, leading to different reactivity and physical properties.
3,5-Dimethylthiophenol: Lacks the fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
3,5-Dimethyl-4-fluorothiophenol is unique due to the combined presence of methyl and fluorine substituents on the aromatic ring. This combination influences its electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also enhances its potential as a bioactive compound by increasing its lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTXFUXEFFNJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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